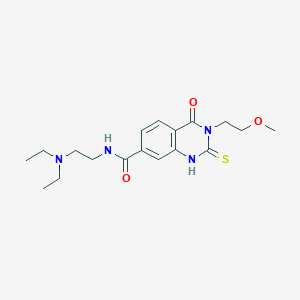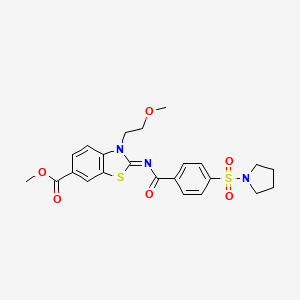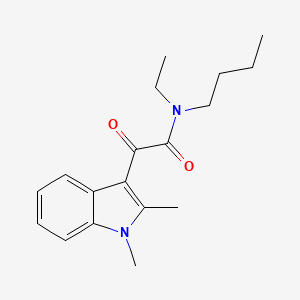
Methyl 4-((4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-((4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)benzoate” is a complex organic compound. It contains a methylthiazol group, which is a sulfur and nitrogen-containing heterocycle, linked to a piperidine ring via a sulfur bridge . The piperidine ring is further linked to a benzoate group via a sulfonyl bridge .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring via a sulfur bridge is a methylthiazol group, which is a five-membered ring containing sulfur and nitrogen atoms. The piperidine ring is also linked to a benzoate group via a sulfonyl bridge .Wissenschaftliche Forschungsanwendungen
Drug Metabolism and Enzymatic Interactions
Studies have identified the metabolic pathways and enzyme interactions of compounds structurally similar to "Methyl 4-((4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)benzoate." For example, research on the oxidative metabolism of a novel antidepressant revealed insights into its conversion to various metabolites through enzyme-catalyzed processes, highlighting the roles of cytochrome P450 enzymes in drug metabolism (Hvenegaard et al., 2012).
Structural and Spectroscopic Analysis
Density Functional Theory (DFT) and ab initio studies, including Fourier Transform Infrared Spectroscopy (FT-IR), have been conducted on sulfonamide triazenes, providing insights into the structural and vibrational properties of these molecules. Such studies help in understanding the physical and chemical properties of compounds with therapeutic potential (Dabbagh et al., 2008).
Antimicrobial and Antiproliferative Activities
Research on derivatives of similar structures has demonstrated significant antimicrobial and antiproliferative activities. For instance, studies on sulfonamides incorporating various moieties have explored their inhibition against carbonic anhydrase isozymes, relevant in various physiological and pathological processes (Alafeefy et al., 2015). Another study synthesized spiro[4.5]dec-2-enes containing triazole, piperidine, and sulfonamide moieties, demonstrating their antimicrobial activities (Dalloul et al., 2017).
Crystallographic Studies
X-ray crystallography has been utilized to determine the crystal structures of related compounds, providing detailed insights into their molecular conformations. Such studies are crucial for understanding the interactions and binding modes of potential therapeutic agents (Little et al., 2008).
Synthetic Pathways and Chemical Properties
Research has also focused on the synthesis and chemical characterization of related synthetic cannabinoid receptor agonists, elucidating their metabolic fate and potential as therapeutic agents. These studies contribute to the broader understanding of synthetic routes and pharmacokinetic profiles of novel compounds (Richter et al., 2022).
Eigenschaften
IUPAC Name |
methyl 4-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S3/c1-13-11-25-18(19-13)26-12-14-7-9-20(10-8-14)27(22,23)16-5-3-15(4-6-16)17(21)24-2/h3-6,11,14H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGKXPNXWJIUOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-cyanothiolan-3-yl)-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxamide](/img/structure/B2897742.png)



![(6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2897749.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2897752.png)

![2-[(E)-but-2-enyl]-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2897754.png)
![{5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanamine dihydrochloride](/img/structure/B2897756.png)
![Methyl 3-(2-chlorobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2897757.png)

